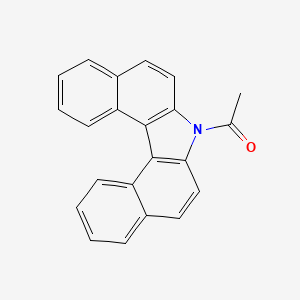
N-Acetyl-7H-dibenzo(c,g)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-7H-dibenzo(c,g)carbazole, also known as this compound, is a useful research compound. Its molecular formula is C22H15NO and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Carcinogenicity Studies :
- N-Acetyl-7H-dibenzo(c,g)carbazole has been studied for its potential carcinogenic effects. Research indicates that it produces DNA adducts and can lead to tumor formation in experimental models. For example, studies have shown that this compound induces mutations in mouse liver and skin tissues, highlighting its relevance in cancer research .
- Antitumor Activity :
- Biological Activities :
Comparative Genotoxicity
| Compound | DNA Strand Breaks | Micronuclei Formation | DNA Adducts |
|---|---|---|---|
| 7H-Dibenzo(c,g)carbazole | High | High | Present |
| This compound | Moderate | Moderate | Present |
| 5,9-Dimethyl DBC (DiMeDBC) | Low | Low | Absent |
This table illustrates the comparative genotoxicity of different compounds related to 7H-dibenzo(c,g)carbazole, emphasizing the moderate activity of N-acetyl derivatives compared to others.
Case Studies
-
Skin vs. Liver Carcinogenicity :
A study demonstrated that this compound exhibits reduced hepatocarcinogenic activity compared to its parent compound. Specifically, it showed approximately 300-fold lower DNA-binding activity in mouse liver but only a 2-fold reduction in skin, indicating differential tissue responses . -
Antitumor Activity :
In vitro tests indicated that certain derivatives exhibited potent activity against human breast cancer cell lines (MCF-7), with IC50 values ranging from 35.6 to 80 µg/mL. This suggests that this compound could be developed as a therapeutic agent against breast cancer .
Eigenschaften
CAS-Nummer |
64694-79-7 |
|---|---|
Molekularformel |
C22H15NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-(12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-yl)ethanone |
InChI |
InChI=1S/C22H15NO/c1-14(24)23-19-12-10-15-6-2-4-8-17(15)21(19)22-18-9-5-3-7-16(18)11-13-20(22)23/h2-13H,1H3 |
InChI-Schlüssel |
ZISBOUXDEFURGX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |
Kanonische SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |
Key on ui other cas no. |
64694-79-7 |
Synonyme |
N-AcDBC N-acetyl-7H-dibenzo(c,g)carbazole N-acetyl-DBC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















